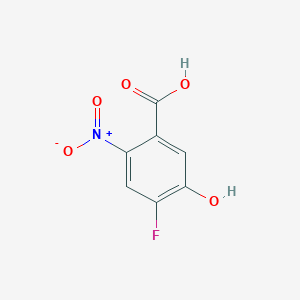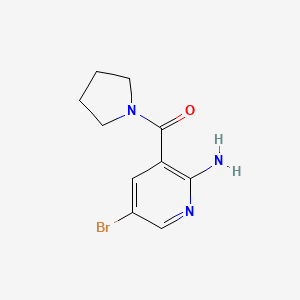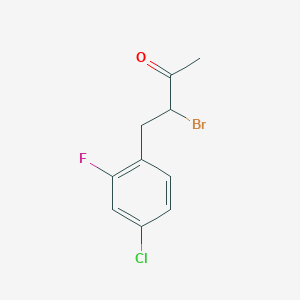
3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds structurally related to 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one has highlighted their utility in chemical synthesis and characterization. For example, studies have demonstrated the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, leading to the formation of epoxy compounds that undergo isomerization into carbonyl compounds under specific conditions. This process involves cleavage of the carbon skeleton at the double bond, indicating the potential for complex chemical transformations involving halogenated butenones (Zapevalov et al., 2004).
Antimicrobial Applications
Compounds derived from bromo-2-fluorobenzaldehyde have been synthesized, including chalcones and chromen-4-ones, with structural similarities to 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the potential of halogenated butenones and their derivatives in developing new antimicrobial agents (Jagadhani et al., 2014).
Material Science and Nanotechnology
In the field of material science and nanotechnology, halogen-rich intermediates, such as those related to 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one, have been utilized in the synthesis of pentasubstituted pyridines. These compounds serve as valuable building blocks in medicinal chemistry, demonstrating the versatility of halogenated butenones in synthesizing complex organic molecules with potential applications in drug development and material science (Wu et al., 2022).
properties
IUPAC Name |
3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJTTYZBANPNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



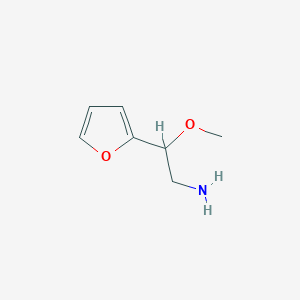
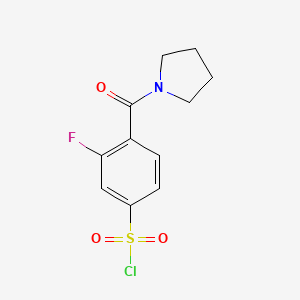
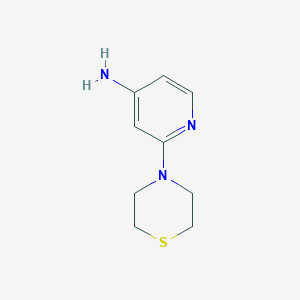
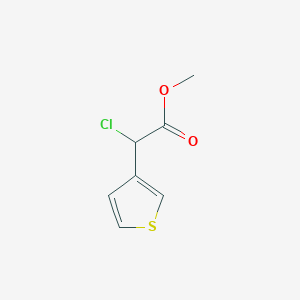
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
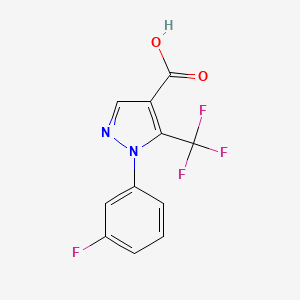

![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)


